Polistes mastoparan
Overview
Description
Polistes mastoparan is a small peptide found in the venom of several species of social and solitary wasps. It is a linear cationic α-helical peptide, commonly consisting of 14 amino acid residues with an amidated C-terminal. Originally described for promoting degranulation and the release of histamine in mast cells, this compound has a wide variety of biological effects, including activation of protein G, phospholipase A2, C, and D activation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities .
Mechanism of Action
Target of Action
Polistes mastoparan, a peptide found in wasp venom, primarily targets mast cells, leading to their degranulation . It also targets G proteins, competing with G protein receptors for binding . Furthermore, this compound enhances potassium efflux in Staphylococcus aureus cells, reducing their viability .
Mode of Action
This compound interacts with its targets by promoting degranulation and the release of histamine in mast cells . It also stimulates the GTPase activity of certain subunits, shortening the lifespan of active G proteins . In Staphylococcus aureus cells, this compound enhances potassium efflux, leading to reduced cell viability .
Biochemical Pathways
This compound affects several biochemical pathways. It activates protein G, phospholipase A2, C, and D . It also induces the degranulation of connective tissue mast cells via a G protein-coupled receptor named MRGPRX2 and the Gαq/PLCγ1/IP3/Ca 2+ flux signaling pathway .
Pharmacokinetics
It is known that the potential hemolytic activity of cationic α-helical peptides like this compound can limit their clinical applications .
Result of Action
This compound has a wide variety of biological effects. These include mast cell degranulation, activation of protein G, phospholipase A2, C, and D activation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities . In neutrophils, this compound stimulates the reorganization of the cytoskeleton, production of the phosphatidylinositol 3,4,5-trisphosphate, up-regulated secretion of the complement receptor type 3, and superoxide anion formation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of phospholipid membranes can induce a conformational change in this compound, leading to the formation of an α-helical conformation even in an aqueous medium . This conformational change is primarily due to the interaction between the aliphatic side chains of this compound and the hydrophobic interior of the phospholipid membrane .
Biochemical Analysis
Biochemical Properties
Polistes mastoparan plays a crucial role in biochemical reactions, particularly in its interactions with cell membranes and various biomolecules. It is known to interact with phospholipids in cell membranes, leading to membrane permeabilization. This interaction is primarily driven by the peptide’s amphipathic nature, allowing it to insert into lipid bilayers and disrupt membrane integrity . Additionally, this compound activates phospholipase A2, an enzyme that hydrolyzes phospholipids, further contributing to membrane disruption . The peptide also interacts with G-proteins, leading to the activation of intracellular signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In mast cells, it induces degranulation, leading to the release of histamine and other inflammatory mediators . This effect is mediated through the activation of G-proteins and subsequent signaling cascades. In bacterial cells, this compound increases potassium efflux, leading to cell death . The peptide also affects eukaryotic cells by disrupting membrane integrity and inducing apoptosis through mitochondrial pathways . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of various enzymes and transcription factors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and intracellular targets. The peptide’s amphipathic α-helical structure allows it to insert into lipid bilayers, causing membrane disruption . This compound also binds to and activates G-proteins, leading to the activation of downstream signaling pathways . Additionally, the peptide activates phospholipase A2, resulting in the hydrolysis of membrane phospholipids and further membrane damage . These interactions collectively contribute to the peptide’s biological effects, including antimicrobial activity, mast cell degranulation, and apoptosis induction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The peptide is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes . Over time, this compound may undergo degradation, leading to a reduction in its biological activity . Long-term studies have shown that the peptide can induce sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the peptide exhibits antimicrobial activity and can enhance immune responses . At higher doses, this compound can induce toxic effects, including hemolysis and tissue damage . Threshold effects have been observed, where a certain concentration of the peptide is required to achieve a therapeutic effect without causing adverse reactions . These findings underscore the importance of optimizing the dosage of this compound to balance its therapeutic benefits and potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The peptide activates phospholipase A2, leading to the hydrolysis of membrane phospholipids and the release of arachidonic acid . This, in turn, can influence the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes . This compound also affects metabolic flux by modulating the activity of enzymes involved in cellular respiration and energy production . These interactions highlight the peptide’s role in regulating metabolic pathways and cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The peptide can bind to cell surface receptors and be internalized through endocytosis . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and mitochondria . The distribution of the peptide within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors collectively determine the localization and accumulation of this compound in different cellular and tissue environments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The peptide can localize to the plasma membrane, where it interacts with phospholipids and membrane proteins . Additionally, this compound can target mitochondria, leading to the disruption of mitochondrial membranes and the induction of apoptosis . The peptide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are critical for understanding the peptide’s mechanism of action and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Polistes mastoparan can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a pure, dry product. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Polistes mastoparan undergoes several types of chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues, which can stabilize the peptide structure.
Reduction: Breaks disulfide bonds, leading to a more flexible peptide structure.
Substitution: Involves the replacement of specific amino acid residues to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.
Major Products Formed:
Oxidation: Disulfide-bonded peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Polistes mastoparan has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and function.
Biology: Investigated for its role in cell signaling, membrane interactions, and antimicrobial activity.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Comparison with Similar Compounds
Polistes mastoparan is part of a larger family of mastoparan peptides found in wasp venoms. Similar compounds include:
Mastoparan-L: Found in Vespa lewisii, known for its ability to increase GTPase activity.
Mastoparan-VT7: Contains 13 amino acid residues and exhibits similar biological activities.
Dominulin-A and Dominulin-B: Found in Polistes major, known for their antimicrobial and hemolytic activities.
Uniqueness: this compound is unique due to its specific amino acid sequence, which confers distinct biological activities and therapeutic potential. Its ability to activate multiple signaling pathways and its broad spectrum of biological effects make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H127N21O18/c1-13-43(11)63(97-68(107)50(24-18-20-28-79)88-66(105)49(23-17-19-27-78)89-70(109)54(31-45-34-84-48-22-16-15-21-47(45)48)91-71(110)56(33-60(102)103)93-74(113)61(81)41(7)8)75(114)85-36-59(101)87-51(25-26-58(80)100)67(106)92-55(32-46-35-83-38-86-46)72(111)98-64(44(12)14-2)77(116)94-53(30-40(5)6)69(108)95-57(37-99)73(112)96-62(42(9)10)76(115)90-52(65(82)104)29-39(3)4/h15-16,21-22,34-35,38-44,49-57,61-64,84,99H,13-14,17-20,23-33,36-37,78-79,81H2,1-12H3,(H2,80,100)(H2,82,104)(H,83,86)(H,85,114)(H,87,101)(H,88,105)(H,89,109)(H,90,115)(H,91,110)(H,92,106)(H,93,113)(H,94,116)(H,95,108)(H,96,112)(H,97,107)(H,98,111)(H,102,103)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-,64-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUYSBUJKLFGFG-XVGFDQGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H127N21O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1635.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74129-19-4 | |
Record name | Polistes mastoparan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074129194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 74129-19-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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